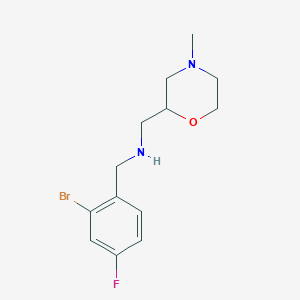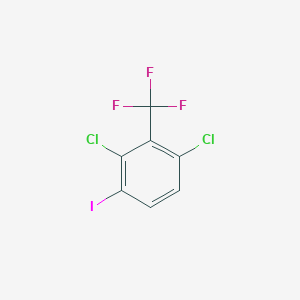
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I and a molecular weight of 340.89 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring, making it a halogenated aromatic compound.
准备方法
The synthesis of 1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation . Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
化学反应分析
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals due to its unique halogenated structure.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles . The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the compound more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the halogen groups.
4-Chlorobenzotrifluoride: This compound contains a trifluoromethyl group and a chlorine atom but lacks the iodine atom.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C7H2Cl2F3I |
|---|---|
分子量 |
340.89 g/mol |
IUPAC 名称 |
1,3-dichloro-4-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H |
InChI 键 |
HOUURYCDVNKSJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
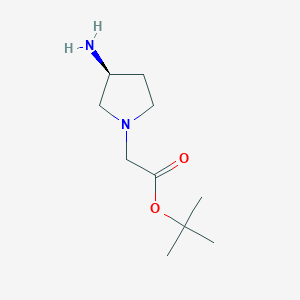

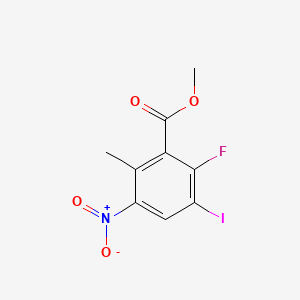
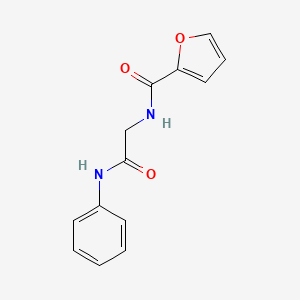
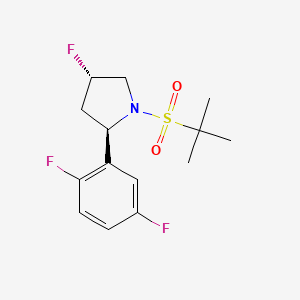
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
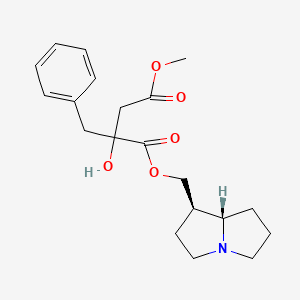
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
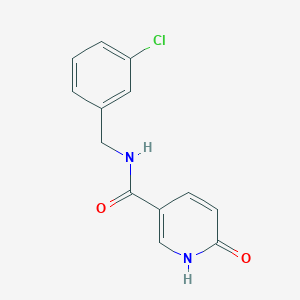
![6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]](/img/structure/B14904180.png)
